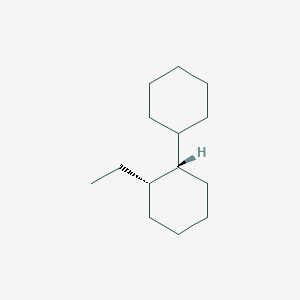
1-Cyclohexyl-2-ethyl-cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-2-ethyl-cyclohexane is a cycloalkane compound characterized by two cyclohexane rings, one of which is substituted with an ethyl group. This compound falls under the category of saturated hydrocarbons, meaning it contains only single bonds between carbon atoms. Cycloalkanes like this compound are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-ethyl-cyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with ethyl halides under the presence of a strong base, such as sodium hydride. This reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohexyl ethyl ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-2-ethyl-cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of cyclohexyl ethyl ketone.
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a metal catalyst, converting cyclohexyl ethyl ketone back to this compound.
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium or platinum catalyst.
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat.
Major Products:
Oxidation: Cyclohexyl ethyl ketone.
Reduction: this compound.
Substitution: Halogenated cyclohexyl ethyl derivatives.
Applications De Recherche Scientifique
1-Cyclohexyl-2-ethyl-cyclohexane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of cycloalkanes. Its derivatives are used in the synthesis of more complex organic molecules.
Biology: Research on cycloalkanes like this compound helps in understanding the behavior of similar structures in biological systems.
Medicine: Although not directly used as a drug, its derivatives may have potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-2-ethyl-cyclohexane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. These interactions are crucial in determining its reactivity and stability. In combustion reactions, it undergoes a series of dehydrogenation and oxidation steps, ultimately forming smaller hydrocarbons and carbon dioxide .
Comparaison Avec Des Composés Similaires
Cyclohexane: A simpler cycloalkane with a single ring structure.
Ethylcyclohexane: Similar to 1-Cyclohexyl-2-ethyl-cyclohexane but with only one ethyl group attached to the cyclohexane ring.
Methylcyclohexane: Contains a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its dual cyclohexane ring structure with an ethyl substitution, which imparts distinct chemical and physical properties compared to its simpler counterparts. This structural complexity makes it a valuable compound for studying the effects of ring size and substitution on the reactivity and stability of cycloalkanes .
Propriétés
Numéro CAS |
50991-12-3 |
|---|---|
Formule moléculaire |
C14H26 |
Poids moléculaire |
194.36 g/mol |
Nom IUPAC |
(1R,2S)-1-cyclohexyl-2-ethylcyclohexane |
InChI |
InChI=1S/C14H26/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h12-14H,2-11H2,1H3/t12-,14+/m0/s1 |
Clé InChI |
UGQREFNYSITUMG-GXTWGEPZSA-N |
SMILES isomérique |
CC[C@H]1CCCC[C@H]1C2CCCCC2 |
SMILES canonique |
CCC1CCCCC1C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)
![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
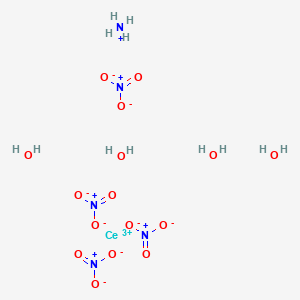
![2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide](/img/structure/B13813741.png)
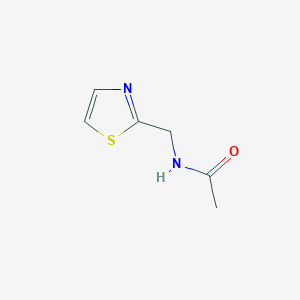
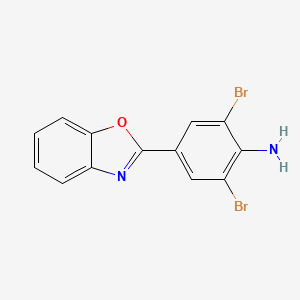
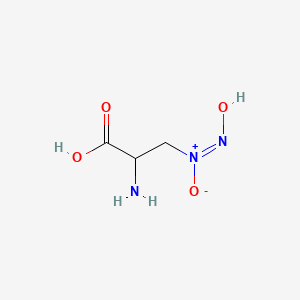
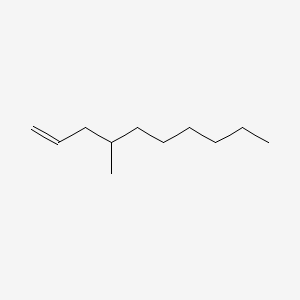
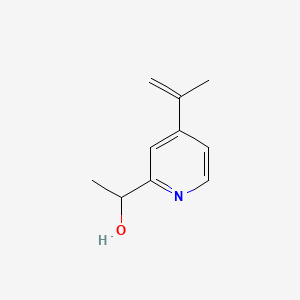
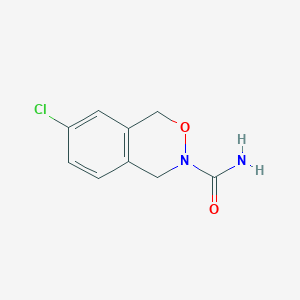
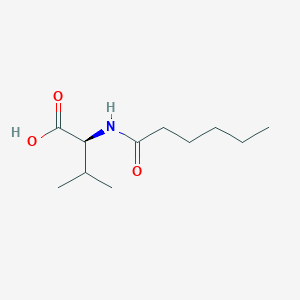
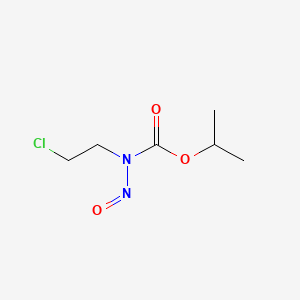
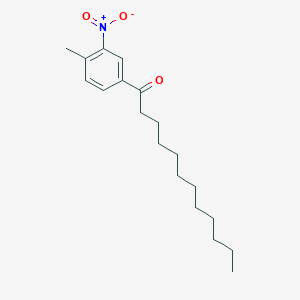
![Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)
